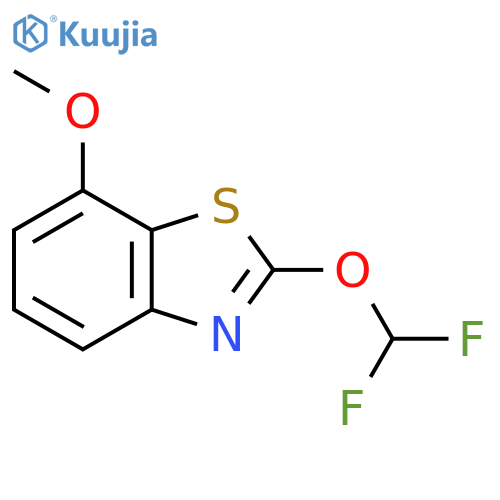

Cas no 1261539-39-2 (2-(Difluoromethoxy)-7-methoxybenzothiazole)

2-(Difluoromethoxy)-7-methoxybenzothiazole 化学的及び物理的性質

名前と識別子

-

- 2-(Difluoromethoxy)-7-methoxybenzothiazole

-

- インチ: 1S/C9H7F2NO2S/c1-13-6-4-2-3-5-7(6)15-9(12-5)14-8(10)11/h2-4,8H,1H3

- InChIKey: VQEQXCFGXBHKJA-UHFFFAOYSA-N

- SMILES: S1C(=NC2C=CC=C(C1=2)OC)OC(F)F

計算された属性

- 水素結合ドナー数: 0

- 氢键受体数量: 6

- 重原子数量: 15

- 回転可能化学結合数: 3

- 複雑さ: 220

- XLogP3: 3.6

- トポロジー分子極性表面積: 59.6

2-(Difluoromethoxy)-7-methoxybenzothiazole Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Alichem | A051000407-250mg |

2-(Difluoromethoxy)-7-methoxybenzothiazole |

1261539-39-2 | 98% | 250mg |

$865.61 | 2023-09-03 | |

| Alichem | A051000407-500mg |

2-(Difluoromethoxy)-7-methoxybenzothiazole |

1261539-39-2 | 98% | 500mg |

$1178.19 | 2023-09-03 | |

| Alichem | A051000407-1g |

2-(Difluoromethoxy)-7-methoxybenzothiazole |

1261539-39-2 | 98% | 1g |

$1966.19 | 2023-09-03 |

2-(Difluoromethoxy)-7-methoxybenzothiazole 関連文献

-

Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768

-

2. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697

-

3. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644

-

Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122

-

Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569

-

6. Caper tea

-

Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140

-

María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242

-

Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261

-

10. Book reviews

2-(Difluoromethoxy)-7-methoxybenzothiazoleに関する追加情報

Introduction to 2-(Difluoromethoxy)-7-methoxybenzothiazole (CAS No. 1261539-39-2)

The compound 2-(Difluoromethoxy)-7-methoxybenzothiazole (CAS No. 1261539-39-2) is a highly specialized organic molecule that has garnered significant attention in the fields of chemistry, materials science, and pharmaceutical research. This benzothiazole derivative is characterized by its unique structural features, which include a benzothiazole core substituted with a difluoromethoxy group at the 2-position and a methoxy group at the 7-position. These substituents not only enhance the molecule's stability but also confer it with distinctive electronic and optical properties, making it a valuable compound for various applications.

Recent studies have highlighted the potential of benzothiazole derivatives in advanced materials, particularly in the development of organic light-emitting diodes (OLEDs) and photovoltaic devices. The incorporation of fluorine atoms in the difluoromethoxy group significantly improves the compound's electron-withdrawing capabilities, which is crucial for optimizing device performance. Moreover, the methoxy group at the 7-position introduces steric hindrance, which can influence the molecule's aggregation behavior and solubility properties—factors that are critical in thin-film deposition processes.

One of the most promising applications of CAS No. 1261539-39-2 lies in its use as a building block for constructing advanced functional materials. Researchers have demonstrated that this compound can serve as an effective precursor for synthesizing highly emissive materials with tailored photophysical properties. For instance, by incorporating this benzothiazole derivative into polymer frameworks, scientists have achieved enhanced fluorescence quantum yields and improved thermal stability—attributes that are essential for next-generation optoelectronic devices.

In addition to its material science applications, 2-(Difluoromethoxy)-7-methoxybenzothiazole has also shown potential in medicinal chemistry. The molecule's ability to interact with biological systems through its unique substituents has led to investigations into its role as a pharmacophore in drug design. Recent studies have explored its interactions with various enzymes and receptors, suggesting that it could serve as a lead compound for developing novel therapeutic agents targeting specific diseases.

The synthesis of CAS No. 1261539-39-2 involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the benzothiazole core through condensation reactions, followed by selective substitution to introduce the difluoromethoxy and methoxy groups. The optimization of reaction conditions has been a focal point for researchers aiming to improve yield and purity, ensuring that this compound can be produced efficiently on an industrial scale.

From an environmental perspective, benzothiazole derivatives like CAS No. 1261539-39-2 are being scrutinized for their biodegradability and ecological impact. Preliminary studies indicate that these compounds exhibit moderate biodegradation rates under aerobic conditions, which is encouraging for their sustainable use in industrial applications. However, further research is required to fully understand their long-term environmental effects and to develop strategies for minimizing any potential risks.

In conclusion, 2-(Difluoromethoxy)-7-methoxybenzothiazole (CAS No. 1261539-39-2) stands out as a versatile and innovative compound with a wide range of applications across multiple disciplines. Its unique structural features, combined with cutting-edge research findings, position it as a key player in the development of advanced materials and therapeutic agents. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to make significant contributions to both scientific research and industrial innovation.

1261539-39-2 (2-(Difluoromethoxy)-7-methoxybenzothiazole) Related Products

- 888426-90-2(6-(4-bromophenyl)methyl-3-(3-chloro-4-methylphenyl)-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)

- 1155076-17-7(1-{1-(2,4-dimethylphenyl)ethylamino}propan-2-ol)

- 211244-80-3(Ethyl 3-(4-amino-2-(methylthio)pyrimidin-5-yl)acrylate)

- 134234-40-5((1R)-1-Methyl-2,3-dihydro-1H-isoindole)

- 1207061-66-2((2E)-N-(4-{(5-methyl-1,3,4-thiadiazol-2-yl)carbamoylmethyl}-1,3-thiazol-2-yl)-3-phenylprop-2-enamide)

- 1874509-76-8(2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine)

- 61077-67-6(1-Pentyn-3-ol, 4-methyl-1-(trimethylsilyl)-)

- 1420803-82-2(N-Cyclopropyl-4-methylpyridine-2-sulfonamide)

- 125808-20-0(Methyl 2-(2-hydroxyphenyl)-3-methoxyacrylate)

- 453584-88-8(4-(4-tert-butylphenoxy)-N-(3-methoxyphenyl)butanamide)